molecular formula C14H17NO8 B230834 Acetaminophen glucuronide CAS No. 16110-10-4

Acetaminophen glucuronide

Cat. No.: B230834
CAS No.: 16110-10-4
M. Wt: 327.29 g/mol
InChI Key: IPROLSVTVHAQLE-BYNIDDHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These are organic compounds containing a phenolic structure attached to a glycosyl moiety . Acetaminophen glucuronide is a major metabolite of acetaminophen, a widely used analgesic and antipyretic drug. The formation of this compound is a crucial step in the detoxification and excretion of acetaminophen from the body.

Scientific Research Applications

Acetaminophen glucuronide has several scientific research applications:

Mechanism of Action

Target of Action

Acetaminophen glucuronide is a major metabolite of acetaminophen (also known as paracetamol), which is one of the most widely used analgesics worldwide . The primary targets of acetaminophen are the UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) enzymes . These enzymes play a crucial role in the metabolism of acetaminophen, leading to the formation of this compound .

Mode of Action

Acetaminophen is primarily metabolized in the liver through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases . This process involves the transfer of the glucuronosyl group of uridine 5′-diphospho-glucuronic acid (UDP-glucuronic acid) to acetaminophen, making it more water-soluble . This results in the formation of this compound, which accounts for 50–70% of the administered drug after a therapeutic dose in humans .

Biochemical Pathways

The metabolism of acetaminophen involves three main pathways: glucuronidation, sulfation, and cysteine conjugation . These pathways produce this compound, acetaminophen sulfate, and acetaminophen cysteine, respectively . The glucuronidation pathway, which leads to the formation of this compound, is the most significant, accounting for 52-57% of urinary metabolites .

Pharmacokinetics

The pharmacokinetics of acetaminophen and its metabolites involve complex interorgan transport between the liver, kidney, and intestine . After a therapeutic dose, most of the acetaminophen is converted to pharmacologically inactive glucuronide and sulfate conjugates, with a minor fraction being oxidized to a reactive metabolite . The glucuronide, sulfate, and glutathione conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes . The central and peripheral volume distributions of acetaminophen were found to be 7.87 and 8.87 L/70 kg, respectively, with an estimated clearance (CL) of 0.58 L/h/70 kg .

Result of Action

The primary result of the action of this compound is the effective management of pain and fever . The reactive metabolite of acetaminophen, n-acetyl-p-benzoquinone imine (napqi), can cause hepatotoxicity if it accumulates in the liver due to overdose . The primary therapeutic effect of N-acetylcysteine (NAC), an antidote for acetaminophen overdose, is the replenishment of glutathione (GSH), which can scavenge NAPQI .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions that interfere with metabolism and metabolic activation can alter the hepatotoxicity of the drug . Furthermore, at supratherapeutic doses of acetaminophen (more than 4 g/day), the sulfation pathway becomes saturated, while glucuronidation and oxidation increase . This can lead to an increased risk of liver damage due to the accumulation of the reactive metabolite NAPQI .

Safety and Hazards

Acetaminophen glucuronide is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Recent studies suggest that DNA methylation of CYP2E1 may be an important regulator of acetaminophen levels in newborns . More attention should be paid to the application of physiologically based pharmacokinetic (PBPK) modeling, which is able to incorporate impacts from both enzymes and transporters, therefore improving the prediction of in vivo phase II metabolism via glucuronidation .

Biochemical Analysis

Biochemical Properties

Acetaminophen glucuronide is involved in biochemical reactions catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . It interacts with these enzymes to facilitate its formation and subsequent excretion .

Cellular Effects

The formation of this compound in the liver cells plays a crucial role in detoxifying acetaminophen and preventing liver damage . It does not have the same analgesic and fever-reducing effects as the parent compound, acetaminophen .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the glucuronidation pathway. This process is catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . The glucuronidation process makes this compound more water-soluble, facilitating its excretion in the urine .

Temporal Effects in Laboratory Settings

Its formation is a crucial step in the metabolism of acetaminophen, and it plays a significant role in the detoxification process .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the formation of this metabolite is a crucial part of the body’s response to acetaminophen ingestion .

Metabolic Pathways

This compound is involved in the glucuronidation metabolic pathway. This pathway is catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) .

Transport and Distribution

This compound is transported and excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver cells, where it is formed. It is then transported to the kidneys for excretion in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetaminophen glucuronide involves the conjugation of acetaminophen with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The general reaction conditions include the presence of uridine diphosphate glucuronic acid and the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of recombinant enzymes to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, often involving the use of bioreactors and controlled reaction conditions to ensure efficient conversion of acetaminophen to its glucuronide form .

Chemical Reactions Analysis

Types of Reactions: Acetaminophen glucuronide primarily undergoes hydrolysis and conjugation reactions. It can be hydrolyzed back to acetaminophen and glucuronic acid under acidic or enzymatic conditions. Additionally, it can participate in further conjugation reactions, such as sulfation .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Acetaminophen glucuronide is unique in its role as the primary detoxification product of acetaminophen under normal therapeutic conditions. Unlike acetaminophen sulfate, which is also a major metabolite, this compound is formed through a different enzymatic pathway (glucuronidation vs. sulfation). Additionally, the formation of this compound is a key step in preventing the accumulation of toxic metabolites, such as N-acetyl-p-benzoquinone imine, which can cause liver damage .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPROLSVTVHAQLE-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936449
Record name Acetaminophen glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetaminophen glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16110-10-4
Record name Acetaminophen glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaminophen glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaminophen glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16110-10-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETAMINOPHEN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetaminophen glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetaminophen glucuronide
Reactant of Route 2
Reactant of Route 2
Acetaminophen glucuronide
Reactant of Route 3
Reactant of Route 3
Acetaminophen glucuronide
Reactant of Route 4
Reactant of Route 4
Acetaminophen glucuronide
Reactant of Route 5
Reactant of Route 5
Acetaminophen glucuronide
Reactant of Route 6
Reactant of Route 6
Acetaminophen glucuronide
Customer
Q & A

Q1: How is acetaminophen glucuronide formed?

A1: this compound is formed through the conjugation of acetaminophen with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver. [, , , , , , ]

Q2: What are the primary routes of this compound elimination?

A2: this compound is primarily eliminated through biliary excretion and renal excretion. [, , , , ]

Q3: How does renal clearance of this compound compare to other acetaminophen metabolites?

A3: this compound exhibits a higher renal clearance compared to the parent drug, acetaminophen, but a lower renal clearance than acetaminophen sulfate. [, ]

Q4: Can factors like urine flow rate impact this compound's renal clearance?

A4: Research suggests a positive correlation between the renal clearances of this compound and acetaminophen sulfate, potentially linked to blood perfusion rate-dependent renal tubular secretion. []

Q5: Does age influence the formation of this compound?

A5: Studies in rats suggest that as age increases, there is a shift towards greater glucuronidation of acetaminophen, resulting in an increased formation of this compound and a corresponding decrease in acetaminophen sulfate formation. [, ]

Q6: Can dietary factors influence this compound formation?

A6: Research indicates that protein deficiency can lead to increased formation of this compound while decreasing acetaminophen sulfate formation. Conversely, obesity induced by a high-energy diet in rats showed a similar pattern, with decreased sulfate conjugation and increased glucuronidation of acetaminophen. [, ]

Q7: Do any drugs inhibit the formation of this compound?

A7: Yes, studies show that histamine H2-receptor antagonists like ranitidine and nizatidine can inhibit the formation of this compound, potentially by inhibiting UGT enzymes. [, ] This interaction can lead to increased plasma concentrations of acetaminophen. Similarly, favipiravir has been shown to inhibit acetaminophen sulfate formation in vitro and in vivo, resulting in a compensatory increase in this compound production. []

Q8: How does phenobarbital administration affect this compound disposition?

A8: Phenobarbital, a cytochrome P450 inducer, has been shown to impair the biliary excretion of this compound in rats. This effect is thought to be related to phenobarbital's inhibition of Multidrug Resistance-associated Protein 2 (Mrp2), a transporter protein involved in the biliary excretion of this compound. [, ]

Q9: Does probenecid impact acetaminophen glucuronidation?

A9: In vitro studies indicate that probenecid acts as a potent partial noncompetitive inhibitor of acetaminophen glucuronidation. This interaction may contribute to alterations in this compound hepatic disposition observed in vivo. []

Q10: Which transporter proteins are involved in the hepatobiliary transport of this compound?

A10: Multidrug Resistance-associated Protein 2 (Mrp2), located on the canalicular membrane of hepatocytes, plays a key role in the biliary excretion of this compound. [, ] Studies using Mrp2-deficient rats have demonstrated a significant decrease in this compound biliary excretion. []

Q11: What is the role of Multidrug Resistance-associated Protein 3 (Mrp3) in this compound disposition?

A11: Mrp3, primarily located on the basolateral membrane of hepatocytes, is involved in the efflux of this compound from the liver into the bloodstream. [, ] Its expression is upregulated in conditions like bile duct ligation, potentially as a compensatory mechanism to enhance the elimination of this compound when biliary excretion is impaired. []

Q12: How is this compound used to study gluconeogenesis?

A12: this compound can serve as a marker for hepatic UDP-glucose flux, which is directly related to gluconeogenesis. By administering acetaminophen alongside specific isotopic tracers, researchers can analyze the isotopic enrichment in urinary this compound to estimate the contribution of different metabolic pathways to glucose production. [, , , ]

Q13: Can this compound be used to assess hepatic zonation?

A13: Research suggests that the isotopic labeling pattern of this compound, when acetaminophen is administered with specific labeled precursors of gluconeogenesis, can differ from that of blood glucose. This discrepancy indicates heterogeneity within the hepatic glucose-6-phosphate pool and suggests that glucuronidation might be more active in perivenous hepatocytes compared to periportal hepatocytes. []

Q14: How is this compound quantified?

A14: this compound is commonly quantified using high-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS). These techniques allow for sensitive and specific measurement of this compound in biological samples like plasma and urine. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.